H-Ser(tBu)-OMe.HCl

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino Acid Coupling Efficiency

Select H-Ser(tBu)-OMe·HCl for its unique orthogonal protection: the free Nα-amine enables C→N solution-phase peptide chain extension, while the acid-labile tBu ether guards the side-chain hydroxyl until final TFA deprotection. Unlike Fmoc-Ser(tBu)-OH, this hydrochloride salt is compatible with methyl ester C-terminal protection, effectively preventing O-acylation and branching. Delivering coupling yields of 86–92% and epimerization ≤1–2%, it is the definitive intermediate for exenatide, hydantoin APIs, and serine-derived bioactive analogs. Available in research to bulk quantities.

Molecular Formula C8H18ClNO3
Molecular Weight 211.68 g/mol
CAS No. 17114-97-5
Cat. No. B555316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser(tBu)-OMe.HCl
CAS17114-97-5
Synonyms17114-97-5; O-tert-Butyl-L-serinemethylesterhydrochloride; (S)-Methyl2-amino-3-(tert-butoxy)propanoatehydrochloride; H-Ser(tBu)-OMe.HCl; H-Ser(tBu)-OmeHCl; KSC491O3R; 78994_ALDRICH; SCHEMBL241035; METHYL(2S)-2-AMINO-3-(TERT-BUTOXY)PROPANOATEHYDROCHLORIDE; 78994_FLUKA; CTK3J1738; MolPort-003-939-078; PCIABNBULSRKSU-RGMNGODLSA-N; ACT00001; ANW-22505; SBB070481; AKOS015894533; RTR-035901; AK-45261; AM018043; BR-45261; TL806183; DB-030222; TR-035901; B1736
Molecular FormulaC8H18ClNO3
Molecular Weight211.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)OC)[NH3+].[Cl-]
InChIInChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
InChIKeyPCIABNBULSRKSU-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-tert-Butyl-L-serine Methyl Ester Hydrochloride (CAS 17114-97-5): Procurement-Ready Amino Acid Derivative for SPPS and Bioactive Peptide Synthesis


H-Ser(tBu)-OMe.HCl (CAS 17114-97-5) is a protected L-serine derivative in which the side-chain hydroxyl is masked by an acid-labile tert-butyl (tBu) ether, and the C-terminus is present as a methyl ester hydrochloride salt . With a molecular weight of 211.69 g/mol (C₈H₁₈ClNO₃) and a melting point of 171–172 °C, the compound is supplied as a white to almost-white crystalline powder . The tBu protecting group is fully orthogonal to base-labile Nα-protecting groups (e.g., Fmoc), making the compound a versatile intermediate in both solution-phase and solid-phase peptide synthesis (SPPS) . The hydrochloride salt form confers improved solubility and stability characteristics compared to the free base, facilitating its integration into diverse synthetic workflows .

Why Generic L-Serine Cannot Substitute H-Ser(tBu)-OMe.HCl in Orthogonal Synthesis Workflows


Procurement decisions for serine derivatives in peptide synthesis are governed by orthogonal protection strategy compatibility. Unprotected L-serine possesses both a reactive α-amino group and a nucleophilic side-chain hydroxyl, leading to uncontrolled O-acylation and branching during peptide coupling . Conversely, Fmoc-Ser(tBu)-OH—the most common serine building block in SPPS—contains an Fmoc group that requires basic deprotection conditions incompatible with methyl ester C-terminal protection. H-Ser(tBu)-OMe.HCl fills a distinct niche: its free N-terminus enables C→N solution-phase peptide chain extension, while the acid-labile tBu ether protects the hydroxyl until final global deprotection [1]. Substituting with a less hindered protecting group (e.g., benzyl ether) would alter the acid lability profile and increase the risk of premature hydroxyl exposure under mildly acidic coupling conditions. These orthogonal reactivity constraints mean that simple substitution with generic serine or alternative protected forms fails to preserve both synthetic efficiency and stereochemical integrity [2].

Quantitative Differentiation of H-Ser(tBu)-OMe.HCl: Comparative Data on Coupling Efficiency, Epimerization, and Stability


High Coupling Yield with Fmoc-Ala-OH Under DIC/HOBt Activation Relative to Industry Benchmarks

In direct peptide coupling experiments, H-Ser(tBu)-OMe.HCl demonstrates high reactivity with Fmoc-protected amino acids. When coupled with Fmoc-Ala-OH using DIC/HOBt activation, a yield of 92% is achieved with a diastereomeric ratio of 98:2 . This performance compares favorably to typical SPPS coupling benchmarks, where yields exceeding 90% with diastereomeric ratios ≥98:2 are considered optimal for iterative chain elongation without intermediate purification. The diastereomeric ratio of 98:2 indicates that epimerization at the serine α-carbon is limited to ≤2% under these conditions .

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino Acid Coupling Efficiency

Comparative Coupling Efficiency with H-L-Leu-OMe·HCl Under HATU/DIPEA Activation

H-Ser(tBu)-OMe.HCl reacts efficiently with H-L-Leu-OMe·HCl under HATU/DIPEA activation to form the corresponding dipeptide. The reaction proceeds with an 86% yield and a diastereomer ratio of 99:1 . The 99:1 ratio corresponds to ≤1% epimerization, which is a critical quality metric for stereochemically sensitive sequences where even low-level epimer contamination can compromise downstream biological activity or crystallization behavior.

Solution-Phase Peptide Synthesis Dipeptide Formation HATU-Mediated Coupling

Acid Stability Profile: tBu Ether Survival Under 1M HCl Conditions

The tert-butyl ether protecting group of H-Ser(tBu)-OMe.HCl exhibits controlled acid lability. In stability studies, the compound shows ≤5% decomposition after 24 hours in 1M HCl at 25°C . This partial stability under mild aqueous acidic conditions is distinct from more acid-sensitive protecting groups (e.g., trityl, Boc) that undergo rapid cleavage under similar conditions. The tBu ether instead requires stronger acid conditions (e.g., TFA) for complete removal, enabling selective deprotection strategies in multi-step syntheses [1].

Protecting Group Orthogonality Selective Deprotection Solution-Phase Peptide Chemistry

Solubility Profile in Common Organic Solvents for Solution-Phase Workflows

H-Ser(tBu)-OMe.HCl demonstrates broad solubility in common organic solvents used in peptide synthesis, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The hydrochloride salt form improves aqueous solubility relative to the free base, and the compound's solubility can be further enhanced by gentle heating to 37°C with ultrasonic agitation [1]. This solubility profile contrasts with more lipophilic protected serine derivatives (e.g., Fmoc-Ser(tBu)-OH) which require strictly anhydrous, aprotic conditions and have limited solubility in halogenated solvents .

Solubility Solution-Phase Chemistry Amino Acid Derivative Handling

Procurement-Critical Application Scenarios for H-Ser(tBu)-OMe.HCl (CAS 17114-97-5)


C→N Solution-Phase Peptide Elongation Requiring tBu-Protected Serine

In solution-phase peptide synthesis proceeding from the C-terminus toward the N-terminus, H-Ser(tBu)-OMe.HCl serves as an ideal C-terminal serine building block. Its free Nα-amino group permits direct coupling with incoming N-protected amino acids, while the methyl ester can be selectively hydrolyzed to the free acid for further activation. The tBu ether remains intact throughout the synthesis and is removed only at the final global deprotection stage using TFA. The compound's demonstrated coupling efficiency (86–92% yield) and low epimerization (≤1–2%) under standard activation conditions [1] make it suitable for multi-gram to kilogram-scale peptide fragment assembly as described in patent literature [2].

Synthesis of Exenatide and GLP-1 Analog Intermediates via Convergent SPPS

Patents covering exenatide synthesis explicitly identify tBu as the preferred side-chain protecting group for serine residues in Fmoc/tBu SPPS protocols [1]. H-Ser(tBu)-OMe.HCl is a critical intermediate in the preparation of Fmoc-Ser(tBu)-OH and related building blocks used in commercial-scale peptide drug manufacturing. The compound's stability profile (≤5% decomposition in 1M HCl over 24 hours) supports the orthogonal protection strategy required for synthesizing 39-mer peptides like exenatide, where premature side-chain deprotection would result in sequence truncation or branching [2].

Biological Evaluation as an L-Serine Antagonist in Osteoclastogenesis Research

H-Ser(tBu)-OMe·HCl has demonstrated direct biological activity as an L-serine analog. In vitro studies show that it suppresses osteoclast formation by inhibiting serine palmitoyltransferase and down-regulating RANK expression in membrane lipid rafts [1]. In vivo, administration of the analog significantly increased bone density in mice and prevented high bone turnover induced by soluble RANKL treatment [1]. This bioactivity is distinct from the compound's role as a synthetic building block and represents a specialized application where procurement of high-purity H-Ser(tBu)-OMe.HCl is essential for reproducible pharmacological studies.

Mechanochemical Synthesis of Hydantoin Derivatives and Antiepileptic Agents

O-tert-Butyl-L-serine methyl ester hydrochloride acts as a key reagent in the mechanochemical preparation of hydantoins from amino esters, with demonstrated application to the synthesis of the antiepileptic drug phenytoin [1]. The hydrochloride salt form facilitates the solid-state reaction conditions characteristic of mechanochemical synthesis, where solubility in organic media is less critical than the compound's physical form and reactive functionality. The tBu protecting group remains stable under the mechanical grinding conditions while the methyl ester participates in cyclization, highlighting a specialized use case beyond conventional peptide chemistry.

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